![molecular formula C24H24N2O2 B215453 N-benzhydryl-4-(isobutyrylamino)benzamide](/img/structure/B215453.png)
N-benzhydryl-4-(isobutyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzhydryl-4-(isobutyrylamino)benzamide, also known as Modafinil, is a wakefulness-promoting agent that is used to treat various sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. Modafinil is a relatively new drug that was first approved by the FDA in 1998. Since then, it has gained popularity among students and professionals as a cognitive enhancer or "smart drug" due to its ability to improve focus, concentration, and mental alertness.
Wirkmechanismus
The exact mechanism of action of N-benzhydryl-4-(isobutyrylamino)benzamide is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain such as dopamine, norepinephrine, and histamine. These neurotransmitters are responsible for regulating various cognitive functions such as attention, motivation, and memory.
Biochemical and Physiological Effects:
N-benzhydryl-4-(isobutyrylamino)benzamide has been shown to have several biochemical and physiological effects on the body. It has been shown to increase alertness, improve cognitive function, and reduce fatigue. N-benzhydryl-4-(isobutyrylamino)benzamide has also been shown to increase heart rate and blood pressure, although these effects are generally mild and well-tolerated.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzhydryl-4-(isobutyrylamino)benzamide has several advantages and limitations for use in lab experiments. One of the main advantages is its ability to improve cognitive function and increase alertness, which can be beneficial for conducting experiments that require a high level of mental focus. However, one of the limitations is that it can also cause side effects such as headaches, nausea, and insomnia, which can affect the accuracy of the results.
Zukünftige Richtungen
There are several future directions for research on N-benzhydryl-4-(isobutyrylamino)benzamide. One area of research is its potential use in the treatment of cognitive impairment associated with various neurological disorders. Another area of research is its potential use in the treatment of depression, anxiety, and addiction. Additionally, further research is needed to fully understand the mechanism of action of N-benzhydryl-4-(isobutyrylamino)benzamide and its long-term effects on the body.
Synthesemethoden
N-benzhydryl-4-(isobutyrylamino)benzamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The starting material for the synthesis is 4-chlorobenzhydryl chloride, which is reacted with isobutyric acid to form 4-chlorobenzhydryl isobutyrate. This compound is then reacted with ammonia to form N-benzhydryl-4-(isobutyrylamino)benzamide.
Wissenschaftliche Forschungsanwendungen
N-benzhydryl-4-(isobutyrylamino)benzamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is its use in the treatment of cognitive impairment associated with various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. N-benzhydryl-4-(isobutyrylamino)benzamide has also been studied for its potential use in the treatment of depression, anxiety, and addiction.
Eigenschaften
Produktname |
N-benzhydryl-4-(isobutyrylamino)benzamide |
---|---|
Molekularformel |
C24H24N2O2 |
Molekulargewicht |
372.5 g/mol |
IUPAC-Name |
N-benzhydryl-4-(2-methylpropanoylamino)benzamide |
InChI |
InChI=1S/C24H24N2O2/c1-17(2)23(27)25-21-15-13-20(14-16-21)24(28)26-22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-17,22H,1-2H3,(H,25,27)(H,26,28) |
InChI-Schlüssel |
ZTVBQYNVOAVZOL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.